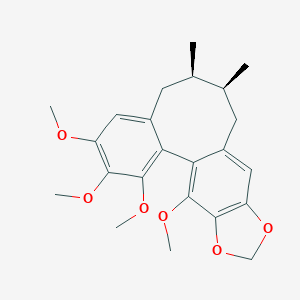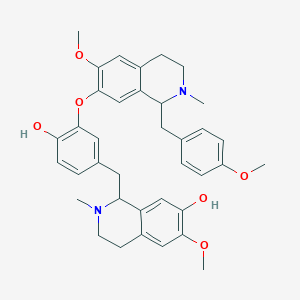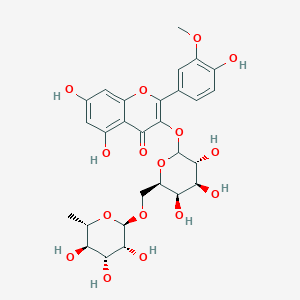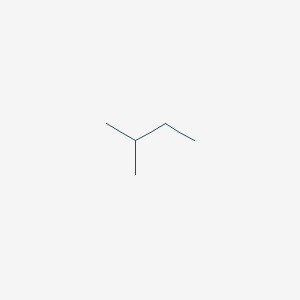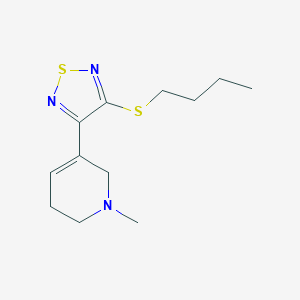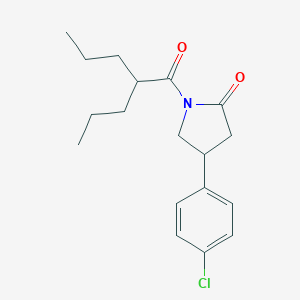
4-(4-Chlorophenyl)-1-(dipropylacetyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-1-(dipropylacetyl)-2-pyrrolidinone, commonly known as CDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDP is a type of nootropic drug, which means it can enhance cognitive function, memory, and learning ability.
Mécanisme D'action
CDP works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in cognitive function, memory, and learning ability. It also increases the production of phosphatidylcholine, a key component of cell membranes, which helps to improve brain function and protect against age-related cognitive decline.
Effets Biochimiques Et Physiologiques
CDP has been shown to have a range of biochemical and physiological effects on the body. It increases cerebral blood flow, which improves the delivery of oxygen and nutrients to the brain. It also increases the production of ATP, which is the primary source of energy for cells in the body. CDP has also been shown to have antioxidant properties, which help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CDP in lab experiments is its ability to enhance cognitive function and memory, which can improve the accuracy and reliability of results. However, there are also some limitations to using CDP in lab experiments, such as the potential for side effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on CDP. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in enhancing cognitive function and memory in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of CDP and its potential side effects.
Méthodes De Synthèse
CDP is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with dipropylamine, followed by the addition of acetic anhydride and pyrrolidine. The final product is purified through recrystallization to obtain a white crystalline powder.
Applications De Recherche Scientifique
CDP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. It has been found to have a positive effect on cognitive function, memory, and learning ability. CDP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
Numéro CAS |
137427-77-1 |
|---|---|
Nom du produit |
4-(4-Chlorophenyl)-1-(dipropylacetyl)-2-pyrrolidinone |
Formule moléculaire |
C18H24ClNO2 |
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1-(2-propylpentanoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H24ClNO2/c1-3-5-14(6-4-2)18(22)20-12-15(11-17(20)21)13-7-9-16(19)10-8-13/h7-10,14-15H,3-6,11-12H2,1-2H3 |
Clé InChI |
WQICSWQEEGQPNO-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=C(C=C2)Cl |
Synonymes |
4-(4-chlorophenyl)-1-(2-propylpentanoyl)pyrrolidin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



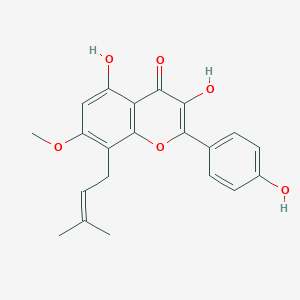

![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)
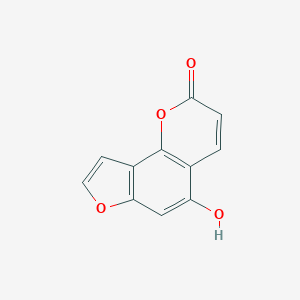
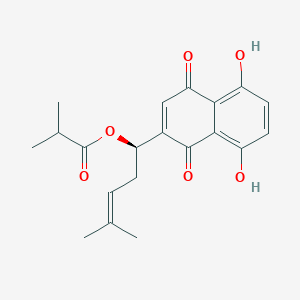
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)

![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
